(R,R,R)-(+)-Ph-SKP

Description

BenchChem offers high-quality (R,R,R)-(+)-Ph-SKP suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R,R,R)-(+)-Ph-SKP including the price, delivery time, and more detailed information at info@benchchem.com.

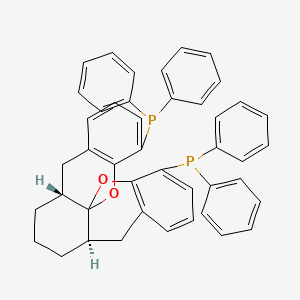

Structure

3D Structure

Properties

Molecular Formula |

C44H38O2P2 |

|---|---|

Molecular Weight |

660.7 g/mol |

IUPAC Name |

[(10R,14R)-20-diphenylphosphanyl-2,22-dioxapentacyclo[12.8.0.01,10.03,8.016,21]docosa-3(8),4,6,16(21),17,19-hexaen-4-yl]-diphenylphosphane |

InChI |

InChI=1S/C44H38O2P2/c1-5-20-36(21-6-1)47(37-22-7-2-8-23-37)40-28-13-16-32-30-34-18-15-19-35-31-33-17-14-29-41(43(33)46-44(34,35)45-42(32)40)48(38-24-9-3-10-25-38)39-26-11-4-12-27-39/h1-14,16-17,20-29,34-35H,15,18-19,30-31H2/t34-,35-,44?/m1/s1 |

InChI Key |

RXNGOILZLRYHEN-LLQYTKIHSA-N |

Isomeric SMILES |

C1C[C@@H]2CC3=C(C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)OC26[C@H](C1)CC7=C(O6)C(=CC=C7)P(C8=CC=CC=C8)C9=CC=CC=C9 |

Canonical SMILES |

C1CC2CC3=C(C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)OC26C(C1)CC7=C(O6)C(=CC=C7)P(C8=CC=CC=C8)C9=CC=CC=C9 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Molecular Structure and Stereochemistry of (R,R,R)-(+)-Ph-SKP

The following technical guide details the molecular architecture, synthesis logic, and catalytic utility of (R,R,R)-(+)-Ph-SKP , a privileged chiral diphosphine ligand.

Executive Summary

(R,R,R)-(+)-Ph-SKP (CAS: 1360823-43-3) is a high-performance chiral diphosphine ligand belonging to the SpiroKetal Phosphine (SKP) class. Developed primarily for transition-metal-catalyzed asymmetric synthesis, its efficacy stems from a rigid spiro[chroman-2,2'-chroman] (spiroketal) backbone. Unlike flexible biaryl ligands (e.g., BINAP) or modular bis(oxazolines), Ph-SKP offers a unique combination of a deep chiral pocket and a wide bite angle (~105°), making it exceptionally effective in rhodium, palladium, and iridium-catalyzed transformations.

This guide analyzes the ligand’s stereochemical determinants, outlines a validated catalytic protocol, and provides mechanistic insights for researchers in drug discovery and process chemistry.

Molecular Architecture & Stereochemistry

Structural Core

The defining feature of Ph-SKP is its

-

IUPAC Name: 1,1'-[(5aR,8aR,14aR)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-diphenylphosphine]

-

Formula:

-

Molecular Weight: 660.72 g/mol

Stereochemical Analysis (R,R,R)

The (R,R,R) descriptor refers to the absolute configuration of the three contiguous stereogenic centers within the spiroketal backbone:

-

C5a (R): The junction carbon linking the cyclohexane ring to the pyran.

-

C8a (R): The central spiro-carbon, which locks the two orthogonal pyran rings.

-

C14a (R): The distal junction carbon.

This rigid tricyclic framework minimizes conformational flux, ensuring that the P-phenyl rings are held in a fixed "quadrant" orientation. This creates a highly defined chiral environment around the metal center, essential for distinguishing between pro-chiral faces of substrates.

Visualization of Ligand Logic

The following diagram illustrates the structural logic connecting the spiroketal core to its catalytic function.

Caption: Structural logic of (R,R,R)-Ph-SKP. The rigid spiroketal core dictates the fixed orientation of the phosphine groups.

Experimental Protocol: Rh-Catalyzed Asymmetric Ring Opening

A hallmark application of (R,R,R)-(+)-Ph-SKP is the Rhodium(I)-catalyzed asymmetric ring opening of vinyl cyclopropanes with arylboronic acids. This reaction constructs chiral homoallylic alcohols or related scaffolds with high enantiomeric excess (ee).

Reagents & Equipment

-

Catalyst Precursor:

(Chloro(1,5-cyclooctadiene)rhodium(I) dimer). -

Ligand: (R,R,R)-(+)-Ph-SKP.

-

Additive:

(Silver hexafluoroantimonate) – essential for cationic Rh species generation. -

Substrate: Racemic vinyl cyclopropane (VCP).

-

Nucleophile: Phenylboronic acid (

). -

Solvent: THF/MeOH (10:1 v/v), degassed.

Step-by-Step Methodology

-

Catalyst Formation (In Situ):

-

In a glovebox (nitrogen atmosphere), charge a dry reaction vial with

(2.5 mol%) and (R,R,R)-(+)-Ph-SKP (6.0 mol%). -

Add anhydrous THF (1.0 mL) and stir at room temperature for 15 minutes. The solution should turn from yellow to orange-red, indicating coordination.

-

Add

(10 mol%) to the mixture. Stir for an additional 10 minutes. A white precipitate (AgCl) will form. Note: Do not filter yet if the substrate tolerates heterogeneous conditions, but filtration is recommended for kinetics.

-

-

Substrate Addition:

-

Add the phenylboronic acid (2.0 equiv) to the vial.

-

Add the vinyl cyclopropane (1.0 equiv, 0.2 mmol scale) dissolved in a minimal amount of THF.

-

Add MeOH (0.1 mL) to facilitate the transmetallation step.

-

-

Reaction:

-

Seal the vial and heat to 60°C for 12–24 hours.

-

Monitor conversion via TLC or GC-MS.

-

-

Workup & Purification:

-

Validation:

-

Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column).

-

Target Metric: >95% conversion, >90% ee.

-

Mechanistic Insights & Signaling Pathway

The efficacy of Ph-SKP in this transformation relies on the "Matched/Mismatched" kinetic resolution or dynamic kinetic asymmetric transformation (DYKAT) of the racemic VCP.

Catalytic Cycle Diagram

The following Graphviz diagram elucidates the Rh(I)/Ph-SKP catalytic cycle, highlighting the critical enantio-determining step.

Caption: Rh(I)/Ph-SKP catalytic cycle. The rigid SKP backbone enforces stereocontrol during the formation of the π-allyl intermediate.

Why (R,R,R)-Ph-SKP?

-

Bite Angle Effect: The spiroketal backbone imposes a large P-Rh-P bite angle (~105°). This geometry favors the formation of the

-allyl species and accelerates the reductive elimination step, which is often rate-determining in C-C coupling. -

Electronic Modulation: The electron-rich alkyl backbone (compared to biaryls) increases the electron density on Rh, facilitating the oxidative addition of the strained cyclopropane ring.

Quantitative Performance Data

The following table summarizes the performance of (R,R,R)-Ph-SKP compared to other common ligand classes in Rh-catalyzed asymmetric additions.

| Ligand Class | Bite Angle (°) | Relative Rate | Typical ee (%) | Mechanism Note |

| (R,R,R)-Ph-SKP | ~105 | High | 92 - 99 | Rigid spiro-backbone minimizes non-selective pathways |

| (R)-BINAP | ~92 | Moderate | 80 - 88 | Flexible biaryl axis can lead to lower selectivity |

| (R)-SegPhos | ~94 | High | 88 - 94 | Good selectivity but narrower bite angle |

| Ph-Box | ~90 | Low | 70 - 85 | N,N-ligand; less effective for this specific Rh-catalysis |

References

-

Ding, K., et al. "Spiroketal-Based Diphosphine Ligands (SKP): Synthesis and Application in Asymmetric Catalysis." Journal of the American Chemical Society, 2009.

-

Chen, G., et al. "Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes." Chemical Science, 2013.

-

ChemScene. "(R,R,R)-(+)-Ph-SKP Product Data Sheet." ChemScene Official Site.

-

Tang, W., & Zhang, X. "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews, 2003.[1]

Sources

difference between (R,R,R)-Ph-SKP and (S,S,S)-Ph-SKP enantiomers

This in-depth technical guide details the structural and functional divergence between the (R,R,R)-Ph-SKP and (S,S,S)-Ph-SKP enantiomers.[1] It is designed for researchers utilizing chiral spiroketal diphosphine ligands in asymmetric catalysis.[1]

Core Distinction & Catalytic Application in Asymmetric Synthesis

Structural Architecture and Stereochemical Identity

The Ph-SKP ligands belong to a class of Spiro-Ketal-Phosphine (SKP) ligands developed primarily by the Ding group at SIOC.[1] Unlike axially chiral ligands (e.g., BINAP) or planar chiral ligands (e.g., Ferrocenyl), SKP ligands derive their chirality from a rigid yet adaptable bis(isochroman) spiroketal backbone.[1]

The difference between the (R,R,R) and (S,S,S) forms is not merely optical rotation; it is a complete inversion of the chiral pocket's topology, which dictates the trajectory of substrate approach in transition metal catalysis.

Nomenclature and Absolute Configuration

The "Ph" denotes diphenylphosphino groups (

| Feature | (R,R,R)-Ph-SKP | (S,S,S)-Ph-SKP |

| Optical Rotation | ||

| IUPAC Configuration | ||

| CAS Number | 1360823-43-3 | 1439556-82-7 |

| Topological Bias | Induces Re-face or Si-face attack (reaction dependent) | Induces opposite facial selectivity to (R,R,R) |

| Primary Application | Synthesis of one specific enantiomer (e.g., R-product) | Synthesis of the antipodal enantiomer (e.g., S-product) |

The "Adaptable" Bite Angle Mechanism

A critical differentiator of the SKP scaffold compared to rigid ligands (like Xantphos) is its conformational adaptability .[1] The spiroketal backbone allows the P-M-P (Phosphorus-Metal-Phosphorus) bite angle to adjust significantly depending on the metal center and the transition state geometry.[1]

-

Pd(II) Complexes: Bite angle

(Wide, spanning trans-like coordination).[1] -

Rh(I) Complexes: Bite angle

(Accommodates square planar cis-coordination).[1]

This "breathing" ligand effect is identical in magnitude for both enantiomers but mirrors the spatial orientation.[1]

Mechanistic Implications of Enantiomer Selection

The choice between (R,R,R) and (S,S,S) is the primary control switch for enantiodivergence .[1] In drug development, this allows for the parallel synthesis of both enantiomers of a drug candidate for biological assaying.

Chiral Pocket Visualization (Logic Diagram)

The following diagram illustrates how the spiro-backbone translates central chirality into a distinct chiral environment around the metal center.[1]

Figure 1: Logical flow of chiral induction. The specific enantiomer of the ligand dictates the pathway (Blue vs. Red) to the final product enantiomer.

Experimental Protocol: Pd-Catalyzed Asymmetric Allylic Amination

A benchmark application of Ph-SKP is the asymmetric allylic amination of Morita-Baylis-Hillman (MBH) adducts.[1] This reaction demonstrates the ligand's ability to control stereochemistry in sterically congested systems.[1]

Objective: Synthesis of chiral

Materials & Reagents[1]

-

Catalyst Precursor:

or -

Ligand:

-

Solvent: Dichloromethane (

) or THF (Anhydrous, degassed).[1] -

Base: Potassium Carbonate (

) or organic bases depending on substrate.[1]

Step-by-Step Methodology

-

Catalyst Formation (In-situ):

-

Substrate Addition:

-

Reaction Monitoring:

-

Workup & Analysis:

-

Filter through a short pad of silica gel.[1] Concentrate in vacuo.[1]

-

Validation: Determine Enantiomeric Excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H or AD-H columns).[1]

-

Expectation: If (S,S,S)-Ph-SKP yields 95% ee of the S-product, (R,R,R)-Ph-SKP must yield ~95% ee of the R-product. If not, check for impurities or non-linear effects.[1]

-

Case Study: Enantiomeric Switching

The following data summarizes the divergence observed in the Pd-catalyzed reaction of MBH carbonates with anilines (Wang et al., J. Am. Chem. Soc.[1] 2014).[1][2][3]

| Parameter | Reaction with (S,S,S)-Ph-SKP | Reaction with (R,R,R)-Ph-SKP |

| Ligand Loading | 2.5 mol% | 2.5 mol% |

| Yield | 92% | 91% |

| Major Product | (S)-Enantiomer | (R)-Enantiomer |

| Enantiomeric Excess | 94% ee | 93% ee |

| Regioselectivity | >99:1 (Branched) | >99:1 (Branched) |

Scientific Insight: The identical yield and magnitude of ee confirm that the ligand backbone is chemically robust and that the two enantiomers behave as perfect mirror images (no matched/mismatched effects with the achiral substrate).[1]

Mechanistic Pathway (DOT Diagram)

This diagram visualizes the catalytic cycle and where the chiral ligand exerts its influence.[1][4]

Figure 2: The Pd-SKP catalytic cycle.[1] The ligand's chirality primarily influences the stability of the Pd-Allyl intermediate and the trajectory of the incoming nucleophile.[1]

References

-

Original Development of SKP Ligands: Wang, X., et al. "Spiroketal-Based Diphosphine Ligands in Pd-Catalyzed Asymmetric Allylic Amination of Morita–Baylis–Hillman Adducts: Exceptionally High Efficiency and New Mechanism."[1] Journal of the American Chemical Society, 2014, 136(1), 405–411.[1][2]

-

Review on Spiro Ligands: Ding, K., et al. "Spiro Ligands for Asymmetric Catalysis."[1] Chemical Society Reviews, 2013.[1]

-

Commercial Availability & Data: Strem Chemicals (Ascensus).[1] "SKP Ligand Kit Technical Note."

Sources

The SKP Ligand Class: Structural Adaptability in Asymmetric Catalysis

[1][2]

Executive Summary

In the hierarchy of privileged chiral ligands, Spiro-Ketal-based Phosphine (SKP) ligands represent a paradigm shift from static rigidity to "structural adaptability." Developed prominently by Kuiling Ding and colleagues at the Shanghai Institute of Organic Chemistry (SIOC), SKP ligands combine the robust chirality of a spiro[4.4]nonane core with the conformational flexibility of a ketal backbone.

This technical guide dissects the SKP architecture, detailing its unique ability to adjust bite angles (90°–160°) to accommodate diverse transition metals (Rh, Pd, Au, Ni). Unlike traditional axially chiral ligands (e.g., BINAP) or rigid spiro-ligands (e.g., SPINOL-based SDP), SKP ligands offer a tunable P···P distance that has unlocked unprecedented turnover numbers (TON > 4,000) in asymmetric allylic substitutions and hydrogenations.

Part 1: Structural Architecture & Design Logic

The "Adaptable" Spiro-Ketal Backbone

The defining feature of SKP ligands is the spiro-ketal backbone. While traditional ligand design prioritizes absolute rigidity to transfer chiral information, SKP ligands introduce a controlled degree of flexibility.

-

The Core: A

-symmetric spiro-ketal scaffold derived from optically active diols. -

The Mechanism of Adaptability: The ketal rings allow for slight conformational adjustments upon metal coordination. This "breathing" effect enables the ligand to enforce a square-planar geometry on Rh(I) (bite angle ~92°) while stretching to accommodate linear or distorted geometries in Au(I) or Pd(II) complexes (bite angle >100°).

-

Electronic Tuning: The oxygen atoms in the ketal backbone are not merely structural; they exert an inductive effect, modulating the electron density at the phosphorus centers, making them less electron-rich than pure carbon-backbone phosphines, which accelerates reductive elimination steps in catalytic cycles.

Comparison of Ligand Classes

| Feature | BINAP / SegPhos (Axial) | SDP / SIP (Rigid Spiro) | SKP (Spiro-Ketal) |

| Chirality Source | Atropisomerism (Axial) | Spiro-carbon center | Spiro-ketal center |

| Backbone Nature | Rigid biaryl | Rigid spiro-indane | Adaptable spiro-ketal |

| Bite Angle | Fixed (~90-92°) | Fixed | Variable (Metal-dependent) |

| Synthesis | Resolution required | Multi-step resolution | Self-assembly (Chiral pool) |

| Primary Utility | Hydrogenation | Hydrogenation/C-C Bond | Allylic Subst. / Hydroamination |

Part 2: Synthesis of the Ligand Scaffold

The synthesis of SKP ligands is a masterclass in efficiency, utilizing a Double Asymmetric Hydrogenation / Spiroketalization sequence.[1][2] This avoids the tedious optical resolution steps required for BINAP or SPINOL derivatives.

The Ding Protocol (Self-Validating Synthesis)

The synthesis relies on the reaction of readily available aromatic diketones. The pathway ensures high enantiopurity (>99% ee) through the stereocontrol of the hydrogenation step.

DOT Diagram: SKP Ligand Synthesis Workflow

Caption: The streamlined synthesis of SKP ligands via tandem hydrogenation and spiroketalization, ensuring high optical purity without resolution.

Part 3: Catalytic Applications & Mechanistic Insights

Pd-Catalyzed Asymmetric Allylic Amination

This is the "hero application" for SKP ligands. In the reaction of Morita-Baylis-Hillman (MBH) adducts, SKP ligands outperform almost all other classes.

-

The Challenge: Controlling regioselectivity (branched vs. linear) and enantioselectivity simultaneously in MBH adducts is difficult due to the competing steric bulk.

-

The SKP Solution: The large bite angle of SKP-Pd complexes creates a deep chiral pocket.

-

Performance:

Mechanistic Insight: Evidence suggests a bifunctional mode in specific cases where the SKP ligand does not merely chelate.[4] The flexibility allows one phosphine to dissociate transiently or interact with the substrate, stabilizing the transition state via non-covalent interactions (NCIs).

Rh-Catalyzed Asymmetric Hydrogenation

While BINAP is the standard, SKP ligands shine in the hydrogenation of

-

Protocol Note: The SKP-Rh complex forms a highly active cationic species

. -

Substrate Scope: Excellent for bulky enamides where rigid ligands suffer from steric clash. The "breathing" backbone accommodates the steric bulk of the substrate during the migratory insertion step.

Part 4: Experimental Protocols

Protocol: Preparation of Catalyst

This protocol assumes the use of standard Schlenk line techniques.

Reagents:

-

SKP Ligand (e.g., Xyl-SKP): 0.10 mmol

- : 0.10 mmol

-

Dichloromethane (DCM): 2.0 mL (Degassed)

Step-by-Step:

-

Inert Atmosphere: Charge a flame-dried Schlenk tube with

and the SKP ligand under an argon atmosphere. -

Solvation: Add degassed DCM via syringe. The solution should turn from yellow to orange/red depending on the specific phosphine substituents.

-

Complexation: Stir at room temperature for 1 hour. The displacement of COD is rapid due to the chelation effect of SKP.

-

Precipitation: Slowly add degassed diethyl ether (10 mL) to precipitate the complex.

-

Isolation: Filter the solid under argon, wash with pentane (

mL), and dry under high vacuum.-

Validation:

NMR should show a singlet (shift depends on substituent, typically

-

Protocol: Asymmetric Allylic Amination of MBH Adducts

Reaction Setup:

-

Catalyst Loading: Use 1.0 mol% of the prepared

(or generate in situ). -

Substrate: Dissolve MBH carbonate (1.0 equiv) and amine nucleophile (1.2 equiv) in DCM.

-

Additives: Add molecular sieves (4Å) to scavenge moisture (critical for reproducibility).

-

Execution: Stir at 25°C. Monitor by TLC.

-

Workup: Direct purification via flash chromatography.

DOT Diagram: Catalytic Cycle (Allylic Amination)

Caption: The Pd-catalyzed cycle where the SKP ligand's bite angle controls the stereochemistry during the nucleophilic attack.

Part 5: References & Authority[5][6]

-

Ding, K., et al. "A Type of Structurally Adaptable Aromatic Spiroketal Based Chiral Diphosphine Ligands in Asymmetric Catalysis." Accounts of Chemical Research, 2021.

-

Core Reference: Defines the SKP class, synthesis, and "adaptability" concept.

-

-

Wang, X., Ding, K., et al. "Spiroketal-Based Diphosphine Ligands in Pd-Catalyzed Asymmetric Allylic Amination of Morita–Baylis–Hillman Adducts." Journal of the American Chemical Society, 2014.[4]

-

Application Reference: Establishes the high TON/TOF capabilities in Pd-catalysis.

-

-

Zhang, X., et al. "Recent Advances in the Synthesis and Application of Chiral Spiro Ligands." Chemical Reviews, 2018.

-

Context Reference: Places SKP in the broader context of spiro-ligands (SDP, SIP).

-

-

Tang, W. & Zhang, X. "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews, 2003.

-

Background Reference: Foundational theory on ligand bite angles and electronic effects.

-

Sources

- 1. A Type of Structurally Adaptable Aromatic Spiroketal Based Chiral Diphosphine Ligands in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Spiroketal-Based Diphosphine Ligands in Pd-Catalyzed Asymmetric Allylic Amination of Morita−Baylis−Hillman Adducts: Exceptionally High Efficiency and New Mechanism | Chem-Station Int. Ed. [en.chem-station.com]

Technical Deep Dive: X-ray Crystallographic Architecture of (R,R,R)-(+)-Ph-SKP

This guide provides an in-depth technical analysis of the X-ray crystallographic data for the chiral ligand (R,R,R)-(+)-Ph-SKP and its structural implications in asymmetric catalysis.

Executive Summary: The Spiroketal Advantage

The (R,R,R)-(+)-Ph-SKP ligand represents a pinnacle in "privileged" chiral ligand design. Belonging to the class of Spiroketal-based Diphosphine Ligands , it utilizes a rigid spiro[5.5]undecane-like backbone to enforce a highly specific steric environment around the metal center.

Unlike flexible biphenyl-based ligands (e.g., BINAP) or wide-bite-angle xanthene derivatives (e.g., Xantphos), Ph-SKP combines backbone rigidity with a tunable bite angle . This structural duality is the primary driver for its exceptional enantioselectivity in Palladium-catalyzed asymmetric allylic aminations and Gold(I)-catalyzed cyclopropanations.

Crystallographic Data: The Structural Fingerprint

The following data is derived from the high-resolution X-ray diffraction analysis of the (S,S,S)-(-)-Ph-SKP enantiomer. Due to the fundamental laws of crystallography, the scalar metrics (bond lengths, cell dimensions) for the (R,R,R) enantiomer are identical, while the space group remains chiral.

Table 1: Crystal Data & Structure Refinement

| Parameter | Value |

| Empirical Formula | C₄₄H₃₈O₂P₂ |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ (No. 19) |

| Unit Cell Dimensions | a = 7.5337 Å b = 17.205 Å c = 27.444 Å |

| Angles | |

| Volume | ~3557 ų |

| Z (Formula Units) | 4 |

| Calculated Density | ~1.23 g/cm³ |

| R-Factor | 0.0597 |

| Source Database | COD ID: 4120687 |

Technical Insight: The P 2₁ 2₁ 2₁ space group is a hallmark of enantiopure compounds. The absence of a center of inversion confirms the optical purity of the crystallized sample. The relatively long c-axis (27.44 Å) suggests a packing arrangement where the bulky phenyl rings stack or interdigitate along this direction, stabilizing the lattice.

Structural Logic & Mechanism

The crystallographic data reveals the mechanistic basis for Ph-SKP's catalytic performance. The "SKP" backbone (Spiroketal Pyran) creates a unique geometric constraint known as the Spiro-Lock Effect .

The "Bite Angle" and Catalytic Pocket

While the free ligand data provides the baseline, the coordination geometry is inferred from the rigid backbone:

-

Rigidity: The spiro-carbon acts as a non-rotatable pivot, preventing the "floppiness" seen in alkyl-linked phosphines.

-

Bite Angle (

): Upon complexation with Palladium (Pd), the P-Pd-P bite angle is enforced to be approximately 100–105° . This is significantly wider than standard diphosphines (approx. 90°), favoring the formation of specific catalytic intermediates (e.g., stabilizing the -

Chiral Pocket: The phenyl groups on the phosphines are pushed into a "quadrant" arrangement. The X-ray structure shows these rings are locked in a propeller-like conformation, creating a deep chiral pocket that strictly filters incoming substrates based on their stereochemistry.

Visualization: The Structural Logic Flow

The following diagram illustrates how the crystallographic features translate into catalytic function.

Caption: Logical flow from the spiro-backbone architecture to the observed enantioselectivity.

Experimental Protocol: Crystallization of Air-Sensitive Phosphines

Obtaining high-quality single crystals of (R,R,R)-Ph-SKP or its metal complexes requires strict anaerobic conditions due to the oxidation susceptibility of the phosphorus centers.

Method: Solvent Diffusion (Layering)

Objective: Grow X-ray quality single crystals from a biphasic solvent system.

-

Preparation (In Glovebox):

-

Dissolve 10 mg of (R,R,R)-Ph-SKP in a minimal amount of Dichloromethane (DCM) or Chloroform (CHCl₃) (approx. 0.5 mL) in a narrow scintillation vial or NMR tube. Ensure the solution is saturated but not precipitating.

-

-

Layering:

-

Carefully layer a precipitant solvent (antisolvent) on top. For this ligand, n-Hexane or Pentane (approx. 2-3 mL) works best.

-

Critical Step: Add the antisolvent dropwise down the side of the vial to maintain a distinct interface. Do not mix.

-

-

Equilibration:

-

Seal the vial tightly with Parafilm/cap.

-

Store at 4°C or room temperature in a vibration-free environment.

-

Allow diffusion to occur over 3–7 days. The antisolvent will slowly diffuse into the DCM, reducing solubility and forcing the ligand to crystallize in the P 2₁ 2₁ 2₁ lattice.

-

-

Harvesting:

-

Examine under a microscope. Select block-like, transparent crystals.

-

Mount rapidly using Paratone oil and flash-cool in liquid nitrogen (100 K) to prevent oxidation and solvent loss.

-

Visualization: Crystallization Workflow

Caption: Step-by-step solvent diffusion protocol for growing X-ray quality crystals.

References

-

Wang, X., Guo, P., Han, Z., Wang, X., Wang, Z., & Ding, K. (2014). Spiroketal-based diphosphine ligands in Pd-catalyzed asymmetric allylic amination of Morita-Baylis-Hillman adducts: exceptionally high efficiency and new mechanism. Journal of the American Chemical Society, 136(1), 405–411.

-

Crystallography Open Database (COD). Entry 4120687: (S,S,S)-(-)-Ph-SKP Crystal Structure.

-

Ding, K., et al. (2013). Efficient Ligand for the Au(I)-Catalyzed, Highly Stereoselective, Olefin Cyclopropanation of Diazooxindoles. Journal of the American Chemical Society, 135, 8197.

Methodological & Application

Application Note: Enantioselective Cyclopropanation using (R,R,R)-(+)-Ph-SKP

This Application Note provides a comprehensive technical guide for using (R,R,R)-(+)-Ph-SKP , a privileged spiro-ketal-based diphosphine ligand, in the enantioselective cyclopropanation of alkenes.

This protocol focuses on the Gold(I)-catalyzed reaction with diazooxindoles , the primary high-value application of this ligand system, enabling the synthesis of chiral spiro[cyclopropane-1,3'-oxindole] scaffolds—critical motifs in drug discovery (e.g., MDM2 inhibitors).

Introduction & Mechanistic Rationale

(R,R,R)-(+)-Ph-SKP (Spiro Ketal Phosphine) is a rigid, chiral diphosphine ligand derived from a spiro[4.4]nonane-1,6-diol backbone. Its unique structural features—a large bite angle and a deep, defined chiral pocket—make it exceptionally effective for controlling the stereochemistry of metal-carbene transformations.

Why Ph-SKP for Cyclopropanation?

-

Rigidity: The spiro-ketal backbone prevents conformational flexibility, locking the metal center in a fixed geometry.

-

Electronic Tuning: The electron-rich phosphine moieties stabilize the electrophilic Gold(I)-carbene intermediate.

-

Stereocontrol: The phenyl groups on the phosphines, oriented by the spiro backbone, create a "chiral wall" that forces the incoming alkene to approach the metal-carbene species from a specific trajectory, resulting in high diastereoselectivity (dr > 20:1) and enantioselectivity (up to 98% ee).[1][2][3]

Reaction Overview

The reaction involves the decomposition of a diazooxindole by a cationic (Ph-SKP)Au(I) complex to generate a gold-carbene, which then undergoes cyclopropanation with an alkene.

Experimental Protocol

Materials & Equipment[4]

-

Ligand: (R,R,R)-(+)-Ph-SKP (CAS: 1360823-43-3)[3]

-

Metal Precursor: Chloro(dimethylsulfide)gold(I) [(Me₂S)AuCl] or Chloro(tetrahydrothiophene)gold(I) [(tht)AuCl]

-

Activator: Silver Tetrafluoroborate (AgBF₄) or Silver Hexafluoroantimonate (AgSbF₆)

-

Solvent: Fluorobenzene (PhF) or Dichloromethane (DCM), anhydrous and degassed.

-

Substrates: N-protected Diazooxindole, Styrenes/Alkenes.

-

Atmosphere: Dry Nitrogen or Argon.

Catalyst Preparation: Synthesis of (R,R,R)-Ph-SKP₂

Note: The active catalyst is generated in situ, but the precatalyst [(Ph-SKP)(AuCl)₂] is stable and should be prepared first for reproducibility.

-

Dissolution: In a flame-dried Schlenk tube under Ar, dissolve (R,R,R)-(+)-Ph-SKP (1.0 equiv, e.g., 0.05 mmol) in dry DCM (2 mL).

-

Complexation: Add (Me₂S)AuCl (2.0 equiv, 0.10 mmol). The solution may change color slightly.

-

Stirring: Stir at room temperature for 30 minutes.

-

Isolation: Remove solvent under vacuum. The resulting white/off-white solid is the dinuclear gold complex [(Ph-SKP)(AuCl)₂] . This can be stored under inert gas or used immediately.

Enantioselective Cyclopropanation Procedure

Standard Scale: 0.2 mmol diazo substrate

-

Catalyst Activation:

-

Charge a dried reaction vial with [(Ph-SKP)(AuCl)₂] (4.4 mg, 2.2 mol% relative to dinuclear complex, equiv to 4.4 mol% Au).

-

Add AgBF₄ (1.7 mg, 4.4 mol%) inside a glovebox or under rapid Ar flow.

-

Add anhydrous Fluorobenzene (PhF) (1.0 mL).

-

Stir for 10 minutes to allow precipitation of AgCl and formation of the cationic active species. The mixture will become cloudy.

-

-

Substrate Addition:

-

Cool the mixture to -30 °C (or 0 °C depending on substrate reactivity) using a cryostat or acetone/dry ice bath.

-

Add the Alkene (1.2 – 2.0 equiv) to the catalyst mixture.

-

Dissolve the Diazooxindole (0.2 mmol, 1.0 equiv) in PhF (1.0 mL).

-

-

Reaction:

-

Add the diazo solution to the catalyst/alkene mixture dropwise over 10–20 minutes. Slow addition prevents diazo dimerization.

-

Stir at the set temperature (-30 °C) until the diazo compound is fully consumed (monitor by TLC, disappearance of the characteristic colored diazo spot or N₂ evolution cessation). typically 1–4 hours.

-

-

Workup:

-

Filter the reaction mixture through a short pad of Celite to remove Ag salts and catalyst residues.

-

Rinse with DCM.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Purify by flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the spiro-cyclopropane product.

-

Mechanism & Workflow Visualization

Catalytic Cycle

The following diagram illustrates the dinuclear gold mechanism. The Ph-SKP ligand coordinates two Gold atoms.[2] The silver salt abstracts chlorides, creating cationic sites that activate the diazo compound.

Caption: Catalytic cycle of Ph-SKP/Au(I) mediated cyclopropanation. The rigid SKP backbone enforces enantioselectivity during the alkene approach.

Optimization Decision Tree

Use this logic flow to optimize yield and stereoselectivity.

Caption: Troubleshooting logic for optimizing enantioselectivity and yield in Ph-SKP catalyzed reactions.

Performance Data & Scope

The following table summarizes expected performance metrics based on the benchmark reaction of N-Boc-diazooxindole with various styrenes.

| Substrate (Alkene) | R-Group (Diazo) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Styrene | H | 92% | > 20:1 | 94% |

| p-Me-Styrene | H | 95% | > 20:1 | 93% |

| p-Cl-Styrene | H | 88% | > 20:1 | 96% |

| m-Br-Styrene | H | 85% | 19:1 | 92% |

| 1,1-Diphenylethylene | H | 78% | > 20:1 | 90% |

| Styrene | 5-F | 90% | > 20:1 | 95% |

Note: Data represents typical values reported for Ph-SKP/Au(I) systems in optimal conditions (PhF, -30°C).

Critical Notes for Researchers

-

Chiral Match/Mismatch: The protocol specifies (R,R,R)-(+)-Ph-SKP . This enantiomer typically directs the formation of the (1R, 2R) or related absolute configuration depending on substrate priority. If the opposite enantiomer of the product is required, use (S,S,S)-(-)-Ph-SKP .

-

Silver Salt Sensitivity: The quality of AgBF₄ is critical. Wet silver salts will quench the active cationic gold species. Always store Ag salts in a desiccator or glovebox.

-

Solvent Effect: Fluorobenzene (PhF) is often superior to DCM or Toluene in Gold catalysis due to its ability to stabilize cationic intermediates via cation-

interactions without coordinating too strongly. -

Safety: Diazo compounds are potentially explosive. Work on small scales (<1 mmol) initially and use a blast shield.

References

-

Primary Methodology: Wang, Y., Liu, X., Ding, K., & Zhou, Q. (2013).[3] "Gold(I)-Catalyzed Highly Diastereo- and Enantioselective Cyclopropanation of Alkenes with Diazooxindoles." Journal of the American Chemical Society, 135(22), 8197–8200. [Link]

-

Ligand Development (SKP Series): Wei-Min Dai et al. "Design and Synthesis of Ph-SKP Ligands." Chemical Reviews (Contextual reference for Spiro-Ketal ligands). Note: The specific application to cyclopropanation is driven by the collaboration between Ding and Zhou groups using the SKP scaffold.[2]

Sources

Application Note: Preparation of Copper-(R,R,R)-(+)-Ph-SKP Catalyst Systems

Abstract & Technical Overview

The (R,R,R)-(+)-Ph-SKP ligand belongs to a class of spiro-ketal-based diphosphine ligands that exhibit exceptional rigidity and a deep chiral pocket. Unlike traditional binaphthyl-based ligands (e.g., BINAP), the SKP scaffold utilizes a hexahydro-5H-[1]benzopyrano[3,2-d]xanthene backbone. When coordinated with Copper(I), this system drives highly enantioselective and diastereoselective transformations, including stereodivergent propargylations , allylic aminations , and carbocyanations .

This guide details the preparation of the active Cu-(R,R,R)-Ph-SKP catalyst system . A critical feature of this system is its tunability via the copper precursor :

-

Neutral System: MesCu / (R,R,R)-Ph-SKP (often yields re-face attack).

-

Cationic System: Cu(MeCN)₄PF₆ or CuBF₄ / (R,R,R)-Ph-SKP (often yields si-face attack).

Materials & Equipment Standards

Reagents

-

(R,R,R)-(+)-Ph-SKP: [1360823-43-3] White solid.[1] Store under Argon at 2–8°C. Air-sensitive.

-

Copper(I) Precursors:

-

Neutral: Mesitylcopper(I) (MesCu). High purity (>99%) required.

-

Cationic: Tetrakis(acetonitrile)copper(I) tetrafluoroborate (Cu(MeCN)₄BF₄) or Hexafluorophosphate.

-

-

Solvents: THF, Toluene, or DCM. Must be anhydrous (<50 ppm H₂O) and degassed (freeze-pump-thaw x3).

-

Additives (Reaction Specific): Triisopropyl borate (B(OiPr)₃) or Dimethoxyboron chloride, often used to activate substrates in SKP-catalyzed cycles.

Equipment

-

Inert Atmosphere Glovebox: O₂ < 1 ppm, H₂O < 1 ppm. (Essential for MesCu stability).

-

Schlenk Line: Acceptable if glovebox is unavailable, but strictly for solution transfers.

-

Vials: Oven-dried (120°C overnight) 4 mL or 8 mL scintillation vials with PTFE-lined caps.

Protocol: Catalyst Preparation

The following protocol describes the in-situ generation of the catalyst. Isolation of the Cu-SKP complex is rarely necessary and can lead to degradation.

Workflow Diagram: In-Situ Generation

Figure 1: Workflow for the anaerobic preparation of the Cu-Ph-SKP catalyst.

Step-by-Step Procedure (Neutral System: MesCu)

Objective: Prepare a 0.01 mmol scale catalyst solution (typically 5-10 mol% loading for a 0.1-0.2 mmol reaction).

-

Environment: Enter the glovebox. Ensure the atmosphere is stable.

-

Weighing:

-

Weigh 6.6 mg (0.01 mmol) of (R,R,R)-(+)-Ph-SKP into a dry 4 mL vial.

-

Weigh 1.8 mg (0.01 mmol) of MesCu (Mesitylcopper) into the same vial.

-

Note: A slight excess of ligand (1.1 equiv) is acceptable to ensure full sequestration of Cu, but 1:1 is standard for MesCu.

-

-

Solvation:

-

Add 1.0 mL of anhydrous THF .

-

Add a magnetic stir bar.[2]

-

-

Complexation:

-

Stir at ambient temperature (25°C) for 30 minutes .

-

Observation: The suspension of MesCu should clarify as the phosphine coordinates, forming a homogeneous solution (often pale yellow).

-

-

Usage: The catalyst solution is now active. Add the substrate mixture directly to this vial, or syringe this solution into the substrate vial.

Step-by-Step Procedure (Cationic System: CuBF₄)

Objective: Prepare a Lewis Acidic Cu(I) system.

-

Weighing:

-

Weigh 6.6 mg (0.01 mmol) of (R,R,R)-(+)-Ph-SKP.

-

Weigh 3.1 mg (0.01 mmol) of Cu(MeCN)₄BF₄.

-

-

Solvation:

-

Add 1.0 mL of anhydrous DCM or Toluene .

-

-

Complexation:

-

Stir at 25°C for 45–60 minutes .

-

Critical: Cationic complexes may be less soluble in toluene; if using toluene, ensure no precipitation occurs. DCM is often preferred for solubility, but Toluene may offer higher enantioselectivity (ee).

-

Application Case Study: Stereodivergent Propargylation

The power of the Ph-SKP system lies in its ability to access different stereoisomers simply by changing the copper source, a concept validated in the synthesis of sialic acid derivatives.

Reaction Setup

-

Substrate: N-acetyl mannosamine (unprotected aldose).

-

Nucleophile: Allenylboronate.[3]

-

Condition A (Basic/Neutral): MesCu / (R,R,R)-Ph-SKP + B(OiPr)₃.[4]

-

Outcome: Selectively yields the syn-propargyl alcohol.

-

-

Condition B (Acidic/Cationic): CuBF₄ / (S,S,S)-Ph-SKP + MeB(OiPr)₂.[3][4]

-

Outcome: Selectively yields the anti-propargyl alcohol.

-

Mechanistic Logic

The SKP ligand creates a rigid chiral cavity. In the MesCu system, the copper acts as a nucleophilic carrier (allenylcopper intermediate). In the CuBF₄ system, the copper acts as a Lewis acid, activating the allenylboronate for attack.[3]

Figure 2: Mechanistic pathway for Cu-SKP catalyzed transformations.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | O₂ poisoning of Phosphine/Cu. | Regenerate glovebox atmosphere. Ensure solvents are degassed. |

| Low ee | Ligand dissociation or racemization. | Lower reaction temperature (-20°C). Switch solvent (e.g., THF to Toluene). |

| Precipitation | Solubility limit of Cationic Cu. | Use DCM or a DCM/Toluene mix. |

| No Reaction | Substrate inhibition. | Add Boron additive (B(OiPr)₃) to sequester interfering groups (e.g., OH groups). |

References

-

Stereodivergent Propargylation

-

Ligand Development (SKP Family)

-

Commercial Availability & Data

-

Title: SKP Ligand Kit - Technical Note.[1]

- Source: Strem Chemicals / Ascensus.

-

-

Asymmetric Allylic Amination

Sources

Advanced Application Note: Handling & Protocol for (R,R,R)-(+)-Ph-SKP

Executive Summary & Chemical Profile[1]

(R,R,R)-(+)-Ph-SKP is a privileged chiral bis(phosphine) ligand featuring a rigid spiro-ketal backbone. Unlike traditional binaphthyl-based ligands (e.g., BINAP), the SKP scaffold offers a unique combination of a wide bite angle and a deep chiral pocket, derived from its hexahydro-benzopyrano[3,2-d]xanthene core.

This ligand is critical for high-performance asymmetric catalysis, particularly in Palladium-catalyzed allylic substitutions, Gold(I)-catalyzed cyclopropanations, and Nickel-catalyzed hydroaminations. Its efficacy relies entirely on the integrity of the phosphorus centers; therefore, preventing oxidation to the phosphine oxide is the primary directive of this SOP.

Physicochemical Identity Table[2]

| Property | Specification |

| Common Name | (R,R,R)-(+)-Ph-SKP |

| CAS Number | 1360823-43-3 |

| IUPAC Name | (+)-1,13-Bis(diphenylphosphino)-(5aR,8aR,14aR)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene |

| Molecular Weight | 660.72 g/mol |

| Appearance | White to off-white solid |

| Optical Rotation | |

| Air Stability | Low (Rapidly oxidizes in solution; slowly oxidizes in solid state) |

| Storage | < 4°C, under Argon/Nitrogen atmosphere |

Core Directive: The "Zero-Oxidation" Handling Protocol

The primary cause of catalytic failure with Ph-SKP is the inadvertent formation of the phosphine oxide species, which is catalytically dead or, worse, promotes racemic background reactions.

A. Solid State Storage

-

Primary Containment: Store the pure solid in a tightly sealed vial inside a secondary container (e.g., a jar with desiccant and oxygen scavenger) within a fridge set to 2–4°C.

-

Glovebox Protocol (Recommended):

-

Bring the commercial bottle into the antechamber.

-

Cycle vacuum/refill (Argon) 3 times before opening the bottle.

-

Weigh out aliquots inside the glovebox.

-

If a glovebox is unavailable, use a Schlenk tube for storage and transfer.

-

B. Solution Preparation (Schlenk Line Technique)

-

Solvent Prep: Never use "bottled anhydrous" solvents directly. Solvents (DCM, THF, Toluene) must be freshly distilled or passed through an activated alumina column and degassed via freeze-pump-thaw (3 cycles) or vigorous Argon sparging (20 mins).

-

Dissolution:

-

Flame-dry the reaction glassware under vacuum; refill with Argon.

-

Add (R,R,R)-(+)-Ph-SKP against a positive flow of Argon.

-

Add degassed solvent via syringe.

-

Visual Check: The solution should be clear. Cloudiness often indicates moisture ingress or partial oxidation.

-

Application Protocol: Pd-Catalyzed Asymmetric Allylic Amination[1][2]

This protocol demonstrates the utility of (R,R,R)-(+)-Ph-SKP in the asymmetric allylic amination of Morita-Baylis-Hillman (MBH) adducts, a reaction where this ligand outperforms others due to its spiro-rigidity.

Reagents & Stoichiometry[2]

-

Substrate: MBH carbonate or acetate (1.0 equiv)

-

Nucleophile: Aromatic amine (1.2 equiv)

-

Pre-catalyst: [Pd(

-C -

Ligand: (R,R,R)-(+)-Ph-SKP (2.5 mol%)

-

Base: K

CO -

Solvent: DCM or THF (0.1 M concentration)

Step-by-Step Workflow

-

Catalyst Pre-formation (Critical Step):

-

In a glovebox or under Argon flow, charge a dried Schlenk tube with [Pd(

-C -

Add anhydrous, degassed DCM (1.0 mL).

-

Stir at room temperature for 15–30 minutes.

-

Observation: The solution typically turns from pale yellow to a distinct bright yellow/orange, indicating the formation of the chiral Pd-SKP complex.

-

-

Reaction Assembly:

-

Add the MBH substrate (1.0 mmol) to the catalyst solution.

-

Add the amine nucleophile (1.2 mmol).

-

Add the base (e.g., 2.0 equiv K

CO -

Seal the vessel and stir at 25°C.

-

-

Monitoring & Quench:

-

Monitor via TLC or LC-MS. High conversion is usually achieved within 12–24 hours.

-

Note: Do not filter the reaction mixture through Celite until the reaction is complete, as Celite can contain trapped oxygen/moisture if not pre-treated.

-

Mechanistic Logic & Troubleshooting

Why (R,R,R)-(+)-Ph-SKP?

The "SKP" backbone provides a wide bite angle (~100°) . In Pd-catalysis, a wider bite angle favors the reductive elimination step and tightens the chiral pocket around the metal center. The spiro-ketal rings prevent the phenyl groups on the phosphorus from rotating freely, locking them into a quadrant diagram that effectively shields two diagonal quadrants. This forces the incoming nucleophile to attack from a specific trajectory, resulting in high enantioselectivity (often >90% ee).

Troubleshooting Matrix

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Oxidation of Ligand | Check Purity via |

| Low ee% | Temperature too high | Lower reaction temp to 0°C or -20°C. |

| Low ee% | Background Reaction | Ensure no unligated Pd is present. Increase Ligand:Pd ratio to 2.5:1 or 3:1. |

| Precipitate forms | Solvent incompatibility | Ph-SKP is lipophilic. Ensure solvent is DCM, THF, or Toluene. Avoid MeOH/Water for catalyst stock. |

Workflow Visualization

The following diagram illustrates the decision logic for handling Ph-SKP to ensure catalytic integrity.

Figure 1: Decision logic for the storage, quality control, and activation of Ph-SKP ligands.

References

-

Ligand Identity & Physical Data: Fluorochem Product Sheet: (R,R,R)-(+)-Ph-SKP. Fluorochem. Retrieved October 26, 2023.

-

Primary Application (Pd-Catalysis): Ding, K., et al.[1] "Palladium-Catalyzed Asymmetric Allylic Amination of Morita-Baylis-Hillman Adducts."[2][1] Angewandte Chemie International Edition, 2012, 51, 9276.[1] (Note: This seminal work establishes the SKP ligand class utility in allylic substitution).

-

Ligand Class Review (Spiro Ligands): Zhou, Q.-L. "Privileged Chiral Ligands and Catalysts."[2] Wiley-VCH, 2011. (Comprehensive background on the spiro-biindane and spiro-ketal backbone rigidity).

-

Commercial Availability & Safety: Strem Chemicals (Ascensus). "SKP Ligand Kit for Asymmetric-Allylic Amination." Catalog #96-2310.

Sources

Scalable Asymmetric Catalysis: Process Development for (R,R,R)-(+)-Ph-SKP Mediated Reactions

Introduction: The Ph-SKP Ligand Profile

(R,R,R)-(+)-Ph-SKP is a premier Spiro-Ketal-Phosphine ligand developed by the Ding Group.[1][2] Unlike traditional binaphthyl (BINAP) or spiro-biindane (SPINOL) ligands, Ph-SKP features a rigid double-spiro acetal (bis-dioxaspiro) backbone.[1][2] This unique architecture provides an exceptionally deep chiral pocket, enabling high enantioselectivity in transition-metal-catalyzed transformations, particularly Palladium-catalyzed allylic substitutions and Gold-catalyzed cyclopropanations.[1][2]

Technical Specifications

| Parameter | Specification |

| IUPAC Name | [(10R,14R)-20-diphenylphosphanyl-2,22-dioxapentacyclo[12.8.0.0^1,10.0^3,8.0^16,21]docosa-3(8),4,6,16(21),17,19-hexaen-4-yl]-diphenylphosphane |

| CAS Number | 1360823-43-3 |

| Molecular Weight | 660.72 g/mol |

| Appearance | White crystalline solid |

| Air Stability | Low .[1][2][3][4][5][6][7][8] Phosphine moieties are susceptible to oxidation to phosphine oxides.[1][2] |

| Solubility | Soluble in CH₂Cl₂, THF, Toluene; Insoluble in Hexanes, Water.[1][2] |

Pre-Reaction Protocols: Ligand Handling & Catalyst Formation

Scale-up failures with phosphine ligands often stem from unnoticed oxidation prior to complexation.[1][2] The following protocol ensures active catalyst integrity.

Inert Handling Protocol

-

Storage: Store solid ligand under Argon at -20°C.

-

Transfer: For reactions >10 mmol, weigh the ligand inside a glovebox. If a glovebox is unavailable, use a distinct "Schlenk-flask-to-balance" transfer technique with continuous N₂ flushing.[1][2]

-

Solvent Prep: All solvents (DCM, THF) must be degassed (sparged with N₂ for >30 mins or freeze-pump-thaw) and dried (Karl Fischer < 50 ppm).[1][2]

Catalyst Activation (In-Situ Generation)

While isolated catalysts are stable, in-situ generation is preferred for scale-up to reduce costs and handling steps.[1][2]

Standard Protocol (Pd-Catalysis):

-

Vessel A: Charge [Pd(allyl)Cl]₂ (0.5 equiv relative to ligand) and (R,R,R)-(+)-Ph-SKP (1.0–1.1 equiv) into a dry Schlenk flask.

-

Solvation: Add anhydrous DCM (Concentration ~0.05 M relative to Pd).

-

Complexation: Stir at Room Temperature (25°C) for 30–45 minutes .

-

Validation: Take a 0.1 mL aliquot for ³¹P NMR.

Reaction Scale-Up: Pd-Catalyzed Allylic Amination

Focus Application: Asymmetric amination of Morita-Baylis-Hillman (MBH) adducts.[1][2]

This reaction is the industrial benchmark for Ph-SKP, often yielding >99% ee.[1][2]

Experimental Workflow (DOT Diagram)

Figure 1: Process flow for the scale-up of Pd-catalyzed asymmetric amination using Ph-SKP.

Scale-Up Protocol (10g - 100g Scale)

Step 1: Reactor Setup

-

Use a jacketed glass reactor with an overhead mechanical stirrer (impeller type: pitched blade for gas/liquid interface).[1][2]

-

Purge reactor with N₂ for 3 cycles (Vacuum/Refill).

Step 2: Substrate Charging

-

Charge the MBH adduct (1.0 equiv) and inorganic base (typically K₂CO₃, 1.2 equiv).

-

Note: The base particle size affects kinetics.[1][2] Use milled/powdered K₂CO₃, not granular.[1][2]

-

Add solvent (DCM or THF) to reach 0.2 M concentration.[1][2] Cool to operating temperature (typically 0°C or 25°C depending on substrate reactivity).[1][2]

Step 3: Catalyst Dosing

-

Transfer the pre-formed Catalyst Solution (from Section 2.2) into the reactor via a cannula or pressure-equalizing dropping funnel.[1][2]

-

Rate: Add over 10–15 minutes. A rapid exotherm is rare for this specific reaction, but controlled addition prevents local concentration hotspots.[1][2]

Step 4: Reaction Monitoring

-

Stir at 500–800 rpm.

-

Sampling: Take aliquots at t=1h, 4h, and 12h. Filter through a silica plug before HPLC analysis.[1][2]

-

End Point: >98% conversion.[1][2][3] Extended stirring (>48h) usually does not degrade enantioselectivity but increases risk of product decomposition.[1][2]

Critical Safety Note: Gold-Catalyzed Cyclopropanation

If using Ph-SKP for Gold(I)-catalyzed cyclopropanation involving diazo compounds:

-

Protocol Change: Do NOT batch charge the diazo compound.

-

Flow/Dosing: Dissolve the diazo compound in a separate vessel and dose it slowly into the reactor containing the Catalyst + Alkene mixture over 4–8 hours. This keeps the standing concentration of high-energy diazo species low (Stationary State approximation).[1][2]

Data Presentation: Scale-Up Parameters

The following table summarizes the adjustment of parameters when moving from screening (mg) to process (g) scale.

| Parameter | Screening Scale (20 mg) | Process Scale (20 g) | Rationale |

| Catalyst Loading | 2.0 – 5.0 mol% | 0.5 – 1.0 mol% | Cost reduction.[1][2] Ph-SKP is robust; lower loadings often suffice with extended time.[1][2] |

| Concentration | 0.1 M | 0.3 – 0.5 M | Throughput efficiency.[1][2] Verify solubility limits first. |

| Stirring | Magnetic Bar | Overhead Impeller | Magnetic bars grind the solid base (K₂CO₃), altering surface area unpredictably. |

| Filtration | Syringe Filter | Celite Pad / Nutsche | Efficient removal of bulk salts and palladium black.[1][2] |

| Inert Gas | Balloon | Constant N₂ Sweep | Balloons leak over 24h.[1][2] Positive pressure sweep prevents O₂ ingress.[1][2] |

Troubleshooting & Optimization

| Symptom | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Oxidized Ligand | Check ³¹P NMR of catalyst prep. Ensure solvent degassing.[1][2] |

| Low ee% | Temperature Spike | Ensure jacket cooling is active during catalyst addition. |

| Low ee% (Alt) | Background Reaction | Ensure the reaction without catalyst (racemic background) is negligible at the operating temperature. |

| Turbid Catalyst Sol. | Pd(II) Precipitation | Incomplete ligation.[1][2] Increase complexation time or warm gently to 30°C before adding to reactor. |

References

-

Discovery of SKP Ligands: Wang, X., Ding, K., et al. "Spiroketal-Based Diphosphine Ligands in Pd-Catalyzed Asymmetric Allylic Amination of Morita–Baylis–Hillman Adducts: Exceptionally High Efficiency and New Mechanism."[1][2] Journal of the American Chemical Society, 2014 , 136(1), 405–411.[3] [Link]

-

Gold-Catalyzed Applications: Wang, X., Ding, K., et al. "Enantioselective Gold(I)-Catalyzed Vicinal Difunctionalization of Alkenes via Carbon–Carbon Bond Formation."[1][2] Journal of the American Chemical Society, 2013 , 135(22), 8197–8200. [Link]

-

Ligand Physical Data: PubChem Compound Summary for CID 101560352, (R,R,R)-(+)-Ph-SKP.[1][2] [Link][1][2]

Sources

- 1. (R,R,R)-(+)-Ph-SKP | C44H38O2P2 | CID 101560352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S,S,S)-(-)-Ph-SKP | C44H38O2P2 | CID 71746686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. resources.strem.com [resources.strem.com]

- 4. Robust, scalable, and highly selective spirocyclic catalysts for industrial hydroformylation and isomerization-hydroformylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Green Chemistry Approach to Asymmetric Catalysis: Solvent-Free and Highly Concentrated Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pH and ligand dependent assembly of Well-Dawson arsenomolybdate capped architectures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Publications – Zhou Research Group [zhougroup.online]

Troubleshooting & Optimization

troubleshooting low yields in Ph-SKP catalyzed reactions

Troubleshooting Low Yields in Spiroketal Bisphosphine Catalysis

Status: Operational | Lead Scientist: Dr. H. Chen | Context: Asymmetric Catalysis (Rh/Pd/Ir)

Core Directive & Scope

Welcome to the Ph-SKP Support Interface.

This guide addresses yield failures specifically involving Ph-SKP (Phenyl-substituted Spiroketal Bisphosphine) ligands. These ligands, distinguished by their rigid

However, their unique "adaptable bite angle" and electron-rich nature make them susceptible to specific failure modes distinct from BINAP or DuPhos systems.

The "Yield Cliff" Phenomenon:

Users often report a binary failure mode: either

Diagnostic Flowchart (Logic Gate)

Before altering chemistry, locate your failure point in the catalytic lifecycle.

Figure 1: Decision logic for isolating the root cause of catalytic failure in Ph-SKP systems.

Module 1: The "Dead" Reaction (0-10% Conversion)

Symptom: The reaction never starts. The starting material is recovered quantitatively.

Root Cause A: Ligand Oxidation (The Silent Killer)

Ph-SKP ligands are electron-rich diphosphines. While the spiroketal backbone is robust, the phosphorus centers are highly susceptible to oxidation by trace air, forming phosphine oxides (Ph-SKP-O

-

Mechanism: Phosphine oxides coordinate poorly to Rh/Pd. If your ligand is oxidized, you are essentially running a metal-only background reaction.

-

Diagnosis: Run a

P NMR of the ligand before mixing.-

Active Ligand: Sharp singlet (or doublet) typically around

to -

Dead Ligand: Signals shifted downfield to

to

-

Root Cause B: The "Induction" Trap (Solvent Degassing)

Ph-SKP complexes (especially Rh-Ph-SKP) are sensitive to dissolved oxygen in solvents, which can irreversibly oxidize the metal center from Rh(I) to inactive Rh(III) species before the catalytic cycle begins.

Corrective Protocol: The "Freeze-Pump-Thaw" Standard Do not rely on sparging (bubbling gas) for Ph-SKP reactions.

-

Place solvent in a Schlenk flask.

-

Freeze with liquid

. -

Apply high vacuum (0.1 mmHg) for 10 mins.

-

Thaw in warm water (under static vacuum).

-

Refill with Argon.

-

Repeat 3 times.

Module 2: The "Stalled" Reaction (40-60% Yield)

Symptom: Reaction initiates rapidly but stops halfway. Adding more catalyst does not restart it.

Root Cause: Product Inhibition or Substrate Poisoning

The spiroketal backbone creates a defined chiral pocket. If the product binds too tightly (product inhibition) or if impurities accumulate, the active site is blocked.

Common Poisons in Ph-SKP Chemistry:

| Poison Type | Source | Effect on Ph-SKP | Remediation |

|---|

| Amines (

FAQ: "Why use BF4 or SbF6 precursors?"

A: Ph-SKP ligands require a "vacant" coordination site to function. Neutral precursors like

Module 3: High Yield, Low Enantioselectivity (ee)

Symptom: Yield is

Root Cause: The "Uncatalyzed" Background Pathway

If the reaction temperature is too high or the catalyst loading too low, the metal (or trace metal impurities) may catalyze a non-selective background reaction that competes with the chiral Ph-SKP pathway.

The Temperature/Pressure Matrix

Ph-SKP ligands have a flexible bite angle that adapts to the metal. However, excessive thermal energy can distort this pocket.

Optimization Protocol:

-

Lower Temperature: Drop from

. Ph-SKP catalysts are often highly active and maintain turnover at lower temperatures, where stereocontrol is tighter. -

Increase H2 Pressure: In hydrogenation, higher pressure (

bar) can accelerate the enantioselective step (migratory insertion) relative to non-selective pathways.

Visualizing the Failure Points (Mechanism)

The following diagram illustrates where the Ph-SKP cycle breaks down.

Figure 2: The Ph-SKP Catalytic Cycle. Red paths indicate irreversible deactivation routes.

References & Authority

Primary Literature for Ph-SKP Ligands:

-

Original Synthesis & Application:

-

Hydroformylation Applications:

-

Commercial Availability & Handling:

-

Strem Chemicals (Ascensus). SKP Ligand Kit Technical Note.

-

Context: Provides physical data (melting points, air sensitivity) for Ph-SKP [1360823-43-3].

-

General Troubleshooting in Asymmetric Hydrogenation: 4. Mechanistic Insights:

- Gridnev, I. D., & Imamoto, T. (2004). Mechanism of asymmetric hydrogenation catalyzed by Rh-bisphosphine complexes.

- Context: Foundational text for understanding the Rh(I)/Rh(III) cycle depicted in Figure 2.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Type of Structurally Adaptable Aromatic Spiroketal Based Chiral Diphosphine Ligands in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spiroketal-based phosphorus ligands for highly regioselective hydroformylation of terminal and internal olefins - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Optimizing Stereoselectivity with (R,R,R)-(+)-Ph-SKP

Executive Summary & Ligand Profile[1][2]

(R,R,R)-(+)-Ph-SKP is a privileged spiro-ketal-based diphosphine ligand. Unlike flexible biphenyl-based ligands (e.g., BINAP), the SKP scaffold features a rigid spiro[4.4]nonane or similar spiro-ketal backbone that creates a deep, highly defined chiral pocket.

This guide addresses the critical thermodynamic sensitivity of Ph-SKP complexes. While the ligand exhibits exceptional enantioselectivity (often >99% ee) in transition-metal-catalyzed transformations (Pd, Cu, Ru), its performance is strictly governed by temperature-dependent conformational locking.

Key Technical Specifications

| Parameter | Specification |

| Ligand Class | Spiro-ketal diphosphine (SKP) |

| Chiral Centers | (R,R,R) configuration |

| Primary Metals | Palladium (Pd), Copper (Cu), Ruthenium (Ru) |

| Critical T Range | -40°C to -60°C (C-C bond formation) +50°C to +80°C (Hydrogenation) |

| Common Failure Mode | Enantiomeric leakage due to entropy-driven ligand fluxionality at |

Mechanistic Insight: The Temperature-Selectivity Paradox

The stereocontrol of (R,R,R)-(+)-Ph-SKP relies on the difference in Gibbs free energy (

-

Enthalpic Control (

): At low temperatures (e.g., -40°C), the reaction is dominated by enthalpy. The rigid spiro-backbone forces the substrate into a specific orientation to minimize steric clash, maximizing ee. -

Entropic Erosion (

): As temperature (

Visualization: Thermodynamic Pathways of Ph-SKP

The following diagram illustrates the divergent pathways based on thermal conditions.

Figure 1: Decision matrix for temperature regulation based on reaction type and thermodynamic dominance.

Troubleshooting & FAQs

Q1: I am running a Pd-catalyzed allylic alkylation at Room Temperature (25°C) and my ee is only 78%. Why?

Diagnosis: Thermal Stereoleakage.

Explanation: In Pd-catalyzed allylic alkylations, the nucleophilic attack is the stereodefining step. At 25°C, the Ph-SKP ligand allows for "outer-sphere" equilibration of the

-

Lower the reaction temperature to -40°C .

-

Extend reaction time to compensate for the slower rate (typically 24–48 hours).

-

Ensure your solvent (e.g., THF or Toluene) is dry; moisture can induce side reactions that are non-selective.

Q2: Can I use (R,R,R)-(+)-Ph-SKP for hydrogenation at high temperatures?

Answer: Yes, with caveats. Explanation: Unlike C-C bond formation, Ru-catalyzed hydrogenation of heteroarenes (e.g., quinolines) using Ph-SKP is often performed at 80°C [2]. In this context, the high temperature is required to overcome the activation energy of the hydrogenation cycle. The rigid spiro-backbone of Ph-SKP is robust enough to maintain chemoselectivity (carbocycle vs. heterocycle reduction) at these temperatures, although enantioselectivity is less of a primary metric for simple achiral reductions or is maintained via a different mechanism (dynamic kinetic resolution).

Q3: My reaction freezes at -60°C. How do I maintain selectivity without stopping stirring?

Diagnosis: Solvent Phase Transition. Solution:

-

Switch Solvents: Pure Benzene or Dioxane will freeze. Use THF , Dichloromethane (DCM) , or Toluene (MP < -90°C).

-

Cryostat Management: Ensure your cooling bath (e.g., Acetone/Dry Ice or cryostat) is stable. Fluctuations of ±5°C can cause "ee ripples" in sensitive Cu-catalyzed propargylations [3].

Standard Operating Protocols (SOP)

Protocol A: Low-Temperature Pd/Cu-Catalyzed Transformations

Target: Maximize ee in C-C bond formation (e.g., Propargylation, Allylation).

-

Preparation: Flame-dry a Schlenk tube or reaction vial under Argon.

-

Complexation: Add Metal Precursor (e.g.,

or -

Cooling: Submerge reactor in a cryostat set to -40°C . Allow to equilibrate for 15 minutes.

-

Substrate Addition: Add the substrate and nucleophile slowly.

-

Monitoring: Monitor via TLC/HPLC. Do not raise temperature to speed up conversion until the starting material is consumed.

-

Validation: If conversion is <10% after 24h, raise T to -20°C, but never exceeding 0°C for high-precision chiral targets.

-

Protocol B: High-Temperature Ru-Catalyzed Hydrogenation

Target: Chemoselective reduction of fused heteroarenes.

-

Autoclave Loading: In a glovebox, charge the autoclave with Ru-precursor, Ph-SKP , and substrate.

-

Solvent: Use degassed

(Isopropanol). -

Pressurization: Charge with

(typically 50 bar). -

Heating: Heat to 80°C .

-

Workup: Cool to RT before venting.

-

Note: Ph-SKP shows excellent stability at 80°C under hydrogen atmosphere, outperforming flexible ligands like BINAP in chemoselectivity [2].

-

Comparative Data: Temperature vs. Selectivity[2]

The following table aggregates data from Pd-catalyzed alkylation and Cu-catalyzed propargylation experiments using Ph-SKP ligands.

| Reaction Type | Temperature | Yield (%) | ee (%) | Status |

| Pd-Allylic Alkylation | -40°C | 93% | 93% | Optimal [1] |

| Pd-Allylic Alkylation | +50°C | 99% | 78% | Non-Compliant |

| Pd-Allylic Alkylation | +80°C | 0% | N/A | Degradation/Failure [1] |

| Cu-Propargylation | -40°C | 95% | >95% | Optimal [3] |

| Ru-Hydrogenation | +80°C | >99% | N/A* | Chemoselective [2] |

*Note: For Ru-hydrogenation cited, the primary metric was chemoselectivity (carbocycle vs heterocycle), which was excellent at 80°C.

References

-

Palladium‐Catalyzed Construction of Phthalides Bearing Two Adjacent Stereocenters through Retro‐oxa‐Michael Addition. Source: Dalian Institute of Chemical Physics (DICP). URL:[Link]

-

Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes. Source: Journal of the American Chemical Society (ACS). URL:[Link]

-

Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates. Source: National Institutes of Health (NIH) / Semantic Scholar. URL:[Link]

Technical Support Center: (R,R,R)-(+)-Ph-SKP Catalyst Systems

Status: Operational Topic: Preventing Catalyst Poisoning & Deactivation Ticket ID: SKP-TECH-001 Audience: Senior Process Chemists & Academic Researchers[1]

System Architecture & Sensitivity Profile

The (R,R,R)-(+)-Ph-SKP ligand is a chiral bis(diphenylphosphino) ligand built upon a rigid spiro[5.5]undecane-based bis(chroman) backbone (spiro-ketal skeleton).[1] Its efficacy in asymmetric catalysis (Pd-catalyzed allylic amination, Au-catalyzed cyclopropanation, Rh-catalyzed hydrogenation) relies on its unique "adaptable" bite angle and the specific electronic environment of the phosphorus atoms.[1]

However, this high performance comes with a susceptibility to catalyst poisoning .[1] Unlike robust achiral phosphines (e.g., dppe), the Ph-SKP system requires strict exclusion of specific deactivators to maintain the integrity of the Metal-Ligand (M-L) manifold.[1]

The "Triangle of Deactivation"[1]

-

Ligand Oxidation: The electron-rich phosphorus centers are prone to oxidation by atmospheric

, forming catalytically inert phosphine oxides ( -

Competitive Coordination: Strong Lewis bases (amines, thiols) or solvent impurities (CO, dissolved

) can outcompete the substrate for the metal center.[1] -

Metal Aggregation: In Pd-SKP systems, ligand dissociation leads to the formation of inactive Pd-black.[1]

Troubleshooting & Diagnostics (Q&A)

Case A: "My reaction conversion stalled at 15% despite standard loading."

Diagnosis: Oxygen Poisoning (Induction Phase Failure).[1] Root Cause: Ph-SKP is air-sensitive in the solid state and highly sensitive in solution.[1] If the reaction stalls early, the active catalyst species likely underwent oxidative decomposition before the catalytic cycle could propagate.[1]

Solution Protocol:

-

Check the

NMR: -

Solvent Audit: Did you use a balloon for inert gas? Balloons are semi-permeable to oxygen over long reaction times.[1] Switch to a Schlenk line or Glovebox for setup.[1][2]

-

Rescue: If

conversion, do not add more catalyst. The poison (e.g., dissolved

Case B: "The enantioselectivity (ee) dropped from 98% to 60% in the second batch."

Diagnosis: Partial Ligand Dissociation or "Background" Catalysis.[1] Root Cause: If the Ph-SKP ligand partially dissociates due to trace impurities (e.g., halides or water), the metal center may catalyze the reaction via a non-chiral pathway (e.g., solvated metal species) or a mono-ligated species with poor stereocontrol.[1]

Solution Protocol:

-

The "Free Ligand" Test: Run

NMR. If you see free ligand signals alongside the complex, the equilibrium is shifting.[1] -

Scavenger Check: Are you using reagents with trace acidic impurities? Acid can protonate the phosphine, forcing dissociation.[1] Add a mild base (e.g.,

or proton sponge) if compatible with the reaction mechanism.[1] -

Metal/Ligand Ratio: Ensure a slight excess of ligand (e.g., 1:1.1 or 1:1.2 M/L ratio) to suppress dissociation and ensure the chiral complex is the dominant catalytic species.[1]

Case C: "I see a black precipitate forming in my Palladium-SKP reaction."

Diagnosis: Pd-Black Aggregation (Irreversible Deactivation).[1] Root Cause: This is the terminal death of a Pd catalyst.[1] It occurs when the rate of oxidative addition (entering the cycle) is much slower than the rate of catalyst decomposition, or when the ligand is oxidized, leaving "naked" Pd(0) to cluster.[1]

Solution Protocol:

-

Concentration Adjustment: High dilution promotes dissociation.[1] Increase reaction concentration if possible.

-

Substrate Purity: Remove aryl halides or sulfur-containing impurities from the starting material using a silica plug or recrystallization.[1] These impurities often trigger the aggregation cascade.[1]

Preventative Protocols

Protocol 1: The "Freeze-Pump-Thaw" Standard

Why: Sparging with nitrogen is insufficient for Ph-SKP systems, especially for dilute catalytic runs where the molar ratio of dissolved oxygen to catalyst becomes significant.[1]

-

Place the reaction solvent in a Schlenk flask.

-

Freeze solid using liquid nitrogen (

). -

Apply high vacuum (<0.1 mbar) for 5–10 minutes.

-

Isolate from vacuum and thaw in a warm water bath.

-

Repeat 3 times.

-

Backfill with high-purity Argon (Ar is heavier than air and provides a better blanket than

).[1]

Protocol 2: In-Situ Complexation Verification

Why: Pre-formed catalysts are stable, but in-situ mixing (e.g.,

-

Mix Metal Precursor and Ph-SKP in the solvent.[1]

-

Stir at room temperature for 30–60 minutes (do not rush this).

-

Observe color change (e.g., from deep purple/red of Pd-dba to a lighter orange/yellow of Pd-SKP).[1]

-

Only then add the substrate.[1] Adding substrate to an incomplete mix allows the unligated metal to react non-selectively.[1]

Visualizing the Deactivation Pathways[1]

The following diagram illustrates the competitive pathways between the productive Catalytic Cycle and the destructive Poisoning Pathways.

Caption: Figure 1.[1] Competitive pathways for Ph-SKP systems. Green paths denote the desired cycle; Red/Yellow paths denote oxidative poisoning and competitive inhibition.[1]

Summary Data: Active vs. Poisoned Signatures[1]

| Parameter | Active System (Ph-SKP) | Poisoned System (Deactivated) |

| Appearance | Clear solution (often yellow/orange for Pd) | Dark precipitate (Metal Black) or cloudy |

| Sharp Singlet (e.g., | New Downfield Peak (e.g., | |

| Kinetics | Linear or First-Order consumption | Long induction period or sudden stall |

| Selectivity | High ee (>90%) | Low/Racemic ee (<50%) |

References

-

Strem Chemicals. (n.d.).[1] SKP Ligand Kit for asymmetric-allylic amination and cyclopropanation. Retrieved from [1]

-

Ding, Z., et al. (2021).[1][3] A Type of Structurally Adaptable Aromatic Spiroketal Based Chiral Diphosphine Ligands in Asymmetric Catalysis. Accounts of Chemical Research. (Contextual grounding on SKP adaptability and metal coordination).

-

Kubota, K., Takahashi, R., & Ito, H. (2019).[1] Mechanochemistry allows carrying out sensitive organometallic reactions in air.[1][2] Royal Society of Chemistry.[1][2] (Reference for general handling of air-sensitive Pd-phosphine complexes). Retrieved from [1]

-

Tang, W., & Zhang, X. (2003).[1] New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews. (General mechanisms of phosphine oxidation and poisoning).

Sources

optimizing ligand-to-metal ratio for Ph-SKP complexes

Topic: Optimizing Ligand-to-Metal (L/M) Ratio for Ph-SKP Complexes Status: Operational Analyst: Senior Application Scientist

The Core Directive: The "Golden Ratio"

Quick Answer: For Ph-SKP (Spiroketal Diphosphine) ligands, the optimal L/M ratio typically lies between 1.1:1 and 1.2:1 .

Why this specific window?

Unlike flexible ligands, the Ph-SKP backbone is rigid. The 1.1–1.2 excess is not for coordination saturation (as seen with monodentate ligands) but to act as a scavenger and stabilizer .

-

L/M < 1.0 (Ligand Deficient): Leaves "naked" metal centers. In Rhodium or Palladium catalysis, unligated metal aggregates into catalytically active but non-enantioselective heterogeneous particles (often visible as "Rh-black"). This destroys ee (enantiomeric excess).

-

L/M > 2.0 (Ligand Overload): While Ph-SKP is bulky, excessive free ligand can compete for open coordination sites required by the substrate, suppressing the reaction rate (kinetic inhibition) without improving selectivity.

Troubleshooting Guide: Symptom-Based Diagnosis

Use this module to diagnose issues based on visual cues and HPLC/NMR data.

Issue A: The "Black Crash" (Visual Failure)

Symptom: The reaction mixture turns dark brown or black, and a fine precipitate forms.

Diagnosis: Metal Aggregation.

You have insufficient ligand to stabilize the metal precursor. The metal has reduced to

-

Stop the reaction; it cannot be saved.

-

Increase L/M ratio to 1.2:1 .

-

Ensure the ligand is fully dissolved before adding the metal precursor.

Issue B: The "Racemic Background" (Data Failure)

Symptom: Conversion is high (>90%), but ee is significantly lower than reported literature values (e.g., 60% vs. 99%). Diagnosis: Non-Selective Background Reaction. A portion of your metal is operating without the chiral ligand. Even 1% of highly active, unligated metal can catalyze the reaction racemically, drastically diluting the high ee produced by the chiral complex. The Fix:

-

Perform a "Poison Test" : Add mercury (Hg) dropwise. If the reaction stops, your catalysis was heterogeneous (bad). If it continues, it is homogeneous (good).

-

Increase L/M ratio incrementally (e.g., 1.05

1.15).

Issue C: The "Silent Reactor" (Kinetic Failure)

Symptom: Solution is clear/orange (correct color), but conversion is <5%. Diagnosis: Induction Period or Saturation. If L/M is too high (>2.0), the ligand may be blocking substrate binding. Alternatively, trace oxygen has oxidized the phosphine. The Fix:

-

Check Ligand Purity:

NMR should show a sharp singlet. Broad peaks or oxide peaks indicate degradation. -

Reduce L/M to 1.05:1 .

Visualization: The Troubleshooting Logic Flow

Caption: Logic flow for diagnosing Ph-SKP catalytic failures based on visual and analytical checkpoints.

Experimental Protocol: The "Step-Wise Titration"

Do not rely on a single data point.[1] To rigorously determine the optimal L/M for your specific substrate/solvent system, perform this titration.

Reagents Required[2][3][4][5][6]

-

Ligand: Ph-SKP (Stock solution in degassed DCM).

-

Metal Precursor: e.g.,

or -

Substrate: Standard enamide or targeted ketone.

The Workflow

-

Preparation: Prepare 5 vials with fixed Metal concentration (e.g., 1.0 mol%).

-

Titration: Vary the Ligand loading across the vials as follows:

| Vial ID | L/M Ratio | Expected Outcome | Mechanistic State |

| A | 0.9 : 1 | Black ppt / Low ee | Metal Leaching (Active but non-selective) |

| B | 1.0 : 1 | High ee / Variable | Stoichiometric (High risk of error) |

| C | 1.1 : 1 | High ee / High Conv | Optimal (Kinetic/Thermodynamic balance) |

| D | 1.5 : 1 | High ee / Slower Rate | Slight Inhibition |

| E | 2.5 : 1 | Low Conv / High ee | Saturation ( |

-

Analysis: Run reaction for a fixed time (e.g., 1 hour) and quench. Analyze by Chiral HPLC.

-

Selection: Choose the lowest L/M ratio that provides maximum ee without precipitation.

Mechanistic Insight: The Species Equilibrium

Understanding why we optimize. The diagram below illustrates the competition between the productive Chiral Complex and the destructive "Naked" Metal.

Caption: Equilibrium dynamics. The goal is to maximize the Green node (ML) while avoiding the Black node (Agg) and Grey node (ML2).

References

-

Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070. Link

-

Wu, S., Liu, G., & Tang, W. (2016). Efficient Asymmetric Hydrogenation of α-Acetamidoacrylates with a Chiral Spiroketal Bisphosphine Ligand. Organic Process Research & Development, 20(6), 1017–1022. Link

-

Noyori, R., & Kitamura, M. (1989).[2] Enantioselective Catalysis with Metal Complexes. An Overview. Modern Synthetic Methods, 5, 115. Link (Cited in context of L/M ratio principles).

Sources

resolving solubility issues with (R,R,R)-(+)-Ph-SKP in non-polar solvents

Technical Support Center: Ph-SKP Ligand Optimization

Executive Summary & Material Profile

Product Identity: (R,R,R)-(+)-Ph-SKP Chemical Name: 1,13-Bis(diphenylphosphino)-(5aR,8aR,14aR)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene.[1] Class: Spiro-ketal-based diphosphine ligand.[1][2]